molecular formula C12H20N2O3S B6763025 cyclopent-3-en-1-yl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone

cyclopent-3-en-1-yl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone

Cat. No.: B6763025
M. Wt: 272.37 g/mol
InChI Key: HDPUBNGOLNCHRY-JTQLQIEISA-N
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Description

Cyclopent-3-en-1-yl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone is a complex organic compound featuring a cyclopentene ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopent-3-en-1-yl-[(3S)-3-methylpiperazin-1-yl]methanone Synthesis

      Starting Materials: Cyclopent-3-en-1-ylmethanol, (3S)-3-methylpiperazine.

      Reaction: The cyclopent-3-en-1-ylmethanol is first converted to cyclopent-3-en-1-ylmethanone using an oxidizing agent like PCC (Pyridinium chlorochromate).

      Coupling: The resulting ketone is then coupled with (3S)-3-methylpiperazine under basic conditions to form the intermediate.

  • Methylsulfonylation

      Reagents: Methylsulfonyl chloride, a base such as triethylamine.

      Reaction Conditions: The intermediate is treated with methylsulfonyl chloride in the presence of a base to yield the final product, cyclopent-3-en-1-yl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like PCC or KMnO₄.

      Products: Conversion of alcohols to ketones or aldehydes.

  • Reduction

      Reagents: Reducing agents such as LiAlH₄ or NaBH₄.

      Products: Reduction of ketones to alcohols.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substituted derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH₄ in methanol at 0°C.

    Substitution: Nucleophiles in the presence of a base like NaH or K₂CO₃.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic cycles due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its piperazine moiety.

    Receptor Binding: Studied for binding to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The piperazine ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The methylsulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-en-1-ylmethanone: Lacks the piperazine and methylsulfonyl groups, making it less versatile in biological applications.

    (3S)-3-methyl-4-methylsulfonylpiperazine: Does not contain the cyclopentene ring, limiting its structural diversity.

    Cyclopent-3-en-1-yl-[(3S)-3-methylpiperazin-1-yl]methanone: Similar but lacks the methylsulfonyl group, affecting its binding properties.

Uniqueness

Cyclopent-3-en-1-yl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone is unique due to the combination of the cyclopentene ring, piperazine moiety, and methylsulfonyl group. This combination provides a versatile scaffold for various chemical reactions and biological interactions, making it a valuable compound in multiple fields of research and industry.

Properties

IUPAC Name

cyclopent-3-en-1-yl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-10-9-13(7-8-14(10)18(2,16)17)12(15)11-5-3-4-6-11/h3-4,10-11H,5-9H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPUBNGOLNCHRY-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C)C(=O)C2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1S(=O)(=O)C)C(=O)C2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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